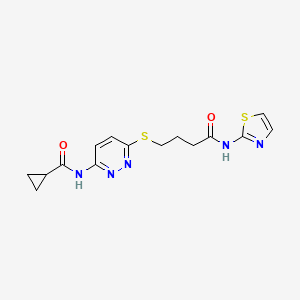

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with a pyridazine ring and a cyclopropane ring . The exact structure would depend on the specific arrangement and connectivity of these rings.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and pyridazine rings. These heterocyclic rings can participate in various chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of this specific compound would depend on the other functional groups present in the molecule.Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

- Context : Pyrazole derivatives, including those similar in structure to N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, have been studied for their ability to inhibit photosynthetic electron transport.

- Research Findings : Certain pyrazole derivatives exhibit inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. This suggests potential applications in agricultural chemistry and herbicide development (Vicentini et al., 2005).

Antimicrobial and Anti-Inflammatory Activities

- Context : Pyrazolo[3,4-d]pyridazines, structurally related to the compound , have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities.

- Research Findings : These compounds showed effectiveness against both gram-positive and gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Aldehyde Oxidase (AO) Metabolism Reduction Strategies

- Context : Compounds including imidazo[1,2-a]pyrimidines, which are chemically related to the compound , have been studied for their metabolism by aldehyde oxidase (AO).

- Research Findings : Modifying the heterocycle or blocking the reactive site were effective strategies to reduce AO-mediated oxidation. This is relevant for drug discovery programs focusing on reducing unwanted metabolism (Linton et al., 2011).

Synthesis and Photophysical Properties of Fluorescent Compounds

- Context : The synthesis of fluorescent compounds using methods that can potentially involve this compound-related structures has been explored.

- Research Findings : These methods provide an efficient pathway to synthesize compounds with unique fluorescent properties, useful in material science and biological imaging applications (Shibahara et al., 2006).

Antiviral Drug Discovery

- Context : Compounds including pyridine derivatives, related to the compound in focus, have been part of antiviral drug discovery research.

- Research Findings : These compounds show promise in the development of new antiviral drugs, offering potential treatment options for various viral infections (De Clercq, 2009).

Mechanism of Action

Target of Action

The primary targets of N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, indicating that they may influence various biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S2/c21-12(18-15-16-7-9-24-15)2-1-8-23-13-6-5-11(19-20-13)17-14(22)10-3-4-10/h5-7,9-10H,1-4,8H2,(H,16,18,21)(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYLWBGYPHXUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)

![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)

![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)